molecular formula C10H10N2O3 B14635726 5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione CAS No. 52523-38-3

5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14635726
CAS No.: 52523-38-3
M. Wt: 206.20 g/mol
InChI Key: UFACXRIGIONWIV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a dihydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process leads to the formation of the desired pyrimidine-dihydrofuran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine-dihydrofuran compounds.

Scientific Research Applications

5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound’s ability to interact with these targets can lead to various biological effects, such as inhibition of cell proliferation and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione is unique due to its fused pyrimidine-dihydrofuran structure, which imparts distinct chemical and biological properties

Properties

CAS No.

52523-38-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methyl-1-[(2R)-5-methylidene-2H-furan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-6-5-12(10(14)11-9(6)13)8-4-3-7(2)15-8/h3-5,8H,2H2,1H3,(H,11,13,14)/t8-/m1/s1

InChI Key

UFACXRIGIONWIV-MRVPVSSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=CC(=C)O2

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(=C)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.